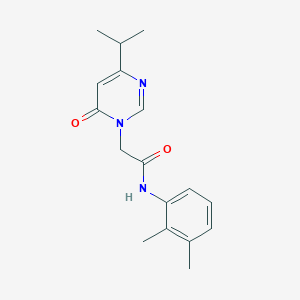

N-(2,3-dimethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-(2,3-Dimethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a pyrimidine-acetamide derivative characterized by a 4-isopropyl-substituted 6-oxopyrimidine core linked via an acetamide bridge to a 2,3-dimethylphenyl group. Pyrimidine-acetamides are frequently explored for pharmaceutical and agrochemical applications due to their modular synthesis and tunable bioactivity .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-11(2)15-8-17(22)20(10-18-15)9-16(21)19-14-7-5-6-12(3)13(14)4/h5-8,10-11H,9H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYFNYUQKPZQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula: C17H21N3O2

- Molecular Weight: 299.374 g/mol

The structural components include a dimethylphenyl group, an isopropyl-substituted pyrimidinone, and an acetamide moiety. These characteristics contribute to its unique biological properties.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can affect cellular processes such as signal transduction and metabolic regulation.

- Receptor Interaction : It has been shown to interact with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

- Cell Cycle Modulation : Preliminary studies suggest that this compound may impact cell cycle progression, leading to effects on cell proliferation and apoptosis.

Biological Activity Overview

The biological activities of this compound include:

- Antitumor Activity : Research indicates potential cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated significant inhibition of cell growth in breast and lung cancer models.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in treating infections.

- Anti-inflammatory Effects : Animal model studies have shown that it may reduce inflammation markers, indicating possible therapeutic applications in inflammatory diseases.

Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against human breast cancer cells (MCF-7) demonstrated a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 30 |

Study 2: Antimicrobial Activity

In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at 25 µg/mL for both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 25 |

Study 3: Anti-inflammatory Activity

In a murine model of acute inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to the control group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s key structural elements include:

- Pyrimidine ring : A 6-oxo group and 4-isopropyl substituent.

- Acetamide linker : Connects the pyrimidine to the aryl group.

- Aryl group : 2,3-Dimethylphenyl.

Table 1: Structural Comparison with Analogs

Key Observations :

Table 2: Physicochemical Data

Notes:

- The target compound’s predicted melting point aligns with analogs bearing bulky substituents (e.g., isopropyl), which may reduce crystallinity compared to dichlorophenyl derivatives .

- Spectral data : The absence of a thioether linker (cf. ) would eliminate SCH2 signals, while isopropyl groups would introduce distinct splitting patterns in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.